



Application Notes and Protocols for Chikungunya Virus (CHIKV) Cell Culture

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These application notes are intended for researchers, scientists, and drug development professionals engaged in virological studies of Chikungunya virus. This document provides an overview of susceptible cell lines and detailed protocols for the propagation, quantification, and study of CHIKV in vitro.

Recommended Cell Lines for CHIKV Research

The selection of an appropriate cell line is critical for the successful propagation and study of CHIKV. The virus can replicate in a variety of mammalian and mosquito cell lines, with the choice often depending on the specific application (e.g., high-titer stock production, plaque morphology, or pathway analysis). Vero cells are a common choice for vaccine production and yield high virus titers.[1][2] The susceptibility of different cell lines can vary, impacting virus yield and cytopathic effect (CPE) presentation.[1][3][4]

Table 1: Common Cell Lines for Chikungunya Virus (CHIKV) Culture



Cell Line	Organism	Tissue of Origin	Key Characteristic s & Applications	Typical Media
Vero	Monkey	Kidney (Epithelial)	Highly susceptible, clear CPE, good for plaque assays and high-titer virus production. [1][5] Commonly used for vaccine development.[1] [2]	DMEM, 5-10% FBS
BHK-21	Hamster	Kidney (Fibroblast)	Highly susceptible, produces high viral titers.[5] Often used for recovering virus from infectious cDNA clones.	DMEM, 5-10% FBS
HeLa	Human	Cervix (Epithelial)	Susceptible to CHIKV infection and shows a marked cytopathic effect. [6]	DMEM, 10% FBS
C6/36	Mosquito (Aedes albopictus)	Larva (Epithelial- like)	Mosquito cell line used for virus propagation, especially for studying virusvector interactions.[4][7]	RPMI-1640 or MEM, 10% FBS



			Grows well at 28°C without CO ₂ .	
MRC-5	Human	Lung (Fibroblast)	Human diploid cell line, susceptible to CHIKV.[1]	EMEM, 10% FBS

Experimental Protocols

This protocol describes the method for generating a concentrated, high-titer stock of CHIKV using a susceptible cell line like Vero or BHK-21. High-titer stocks are essential for ensuring reproducibility in downstream experiments.

Materials:

- Vero or BHK-21 cells
- Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Infection Medium (e.g., DMEM with 2% FBS, 1% Penicillin-Streptomycin)
- CHIKV seed stock
- T-75 or T-150 cell culture flasks
- Sterile, conical tubes (15 mL and 50 mL)
- Centrifuge
- 0.22 μm sterile filter
- Cryovials

Procedure:



Cell Seeding: Seed Vero or BHK-21 cells in T-75 or T-150 flasks. Culture at 37°C with 5%
 CO₂ until the cell monolayer reaches 80-90% confluency.

Infection:

- Remove the growth medium from the confluent cell monolayer.
- Wash the monolayer once with sterile Phosphate Buffered Saline (PBS).
- Infect the cells with CHIKV at a low Multiplicity of Infection (MOI), typically between 0.01 and 0.0001.[1][2] Dilute the virus seed stock in a small volume of Infection Medium (e.g., 2 mL for a T-75 flask).
- Incubate the flask at 37°C for 1-2 hours, gently rocking every 15-20 minutes to ensure even distribution of the inoculum.

Virus Propagation:

- After the adsorption period, add fresh Infection Medium to the flask (e.g., 20-25 mL for a T-75 flask).
- Incubate the infected culture at 37°C with 5% CO₂.

Harvesting:

- Monitor the cells daily for the appearance of Cytopathic Effect (CPE). Harvesting is typically performed when 75-90% of the cells show CPE, which often occurs 48 to 72 hours post-infection.[1]
- Collect the culture supernatant, which contains the progeny virions, into a sterile 50 mL conical tube.

Clarification and Storage:

- Centrifuge the collected supernatant at 1,500 x g for 10 minutes at 4°C to pellet cell debris.
- Carefully collect the clarified supernatant and pass it through a 0.22 μm sterile filter.



- Aliquot the filtered virus stock into cryovials.
- Store immediately at -80°C. Sucrose-banded virus stocks can be stable for years at -70°C.
 [8][9]

Table 2: Typical CHIKV Titers in Cell Lines

Cell Line	Titer (log10 TCID50/mL)	Time Post- Infection	MOI	Reference
Vero	7.10–7.75	48 hours	0.001 - 0.0001	[1]
Vero (Roller Bottle)	8.6 ± 0.2	48 hours	0.0001	[1][2]
C6/36	6.0 - 7.0	2-3 days	Not specified	[6]

The plaque assay is the gold standard for quantifying the concentration of infectious virus particles, reported as Plaque-Forming Units per milliliter (PFU/mL).[10][11]

Materials:

- Vero cells
- · 6-well or 12-well cell culture plates
- CHIKV stock (to be titrated)
- Infection Medium (DMEM with 2% FBS)
- Primary Overlay: 2% Carboxymethyl Cellulose (CMC) or Agarose in 2X MEM
- Secondary Overlay (optional, for agarose): Overlay containing Neutral Red stain
- Fixative Solution: 4% Formaldehyde or 10% Formalin in PBS
- Staining Solution: 0.1% Crystal Violet in 20% Ethanol

Procedure:



- Cell Seeding: Seed Vero cells in 6-well plates at a density that will form a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well). Incubate for 24 hours at 37°C with 5% CO₂.
- Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock (e.g., 10⁻² to 10⁻⁸) in cold Infection Medium.

Infection:

- Remove the growth medium from the confluent Vero cell monolayers.
- Wash the cells once with sterile PBS.
- Inoculate each well with 200-400 μL of the appropriate virus dilution. Include a "no virus" control.
- Incubate for 1-2 hours at 37°C, rocking gently every 15-20 minutes.

• Overlay Application:

- Carefully aspirate the inoculum from each well.
- Gently add 2 mL of the primary overlay medium (e.g., 1:1 mixture of 2% CMC and 2X MEM with 4% FBS) to each well. The viscous overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.[10][11]
- Incubate the plates at 37°C with 5% CO₂ for 2-4 days.

Plaque Visualization:

- After incubation, fix the cells by adding 1 mL of Fixative Solution directly to the overlay and incubating for at least 1 hour.
- Carefully remove the overlay and the fixative.
- Add 1 mL of Crystal Violet staining solution to each well and incubate for 10-20 minutes at room temperature.



- o Gently wash the plates with water to remove excess stain and allow them to air dry.
- Quantification:
 - Count the number of plaques in each well.
 - Calculate the virus titer (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of Plaques) / (Dilution Factor × Volume of Inoculum in mL)

The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is an endpoint dilution assay that measures the amount of virus required to produce a cytopathic effect in 50% of inoculated cell cultures.[12]

Materials:

- Vero or other susceptible cells
- 96-well cell culture plates
- CHIKV stock (to be titrated)
- Growth Medium (DMEM, 10% FBS)
- Infection Medium (DMEM, 2% FBS)

Procedure:

- Cell Seeding: Seed Vero cells into a 96-well plate at a density of $1-2 \times 10^4$ cells per well in 100 μ L of Growth Medium. Incubate overnight to form a semi-confluent monolayer.
- Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock (e.g., 10⁻¹ to 10⁻¹¹) in Infection Medium.
- Infection:
 - \circ Inoculate the cell monolayers by adding 100 μ L of each virus dilution to the wells. It is recommended to use 8 replicates per dilution.
 - Include at least 8 wells with "cells only" (no virus) as a negative control.



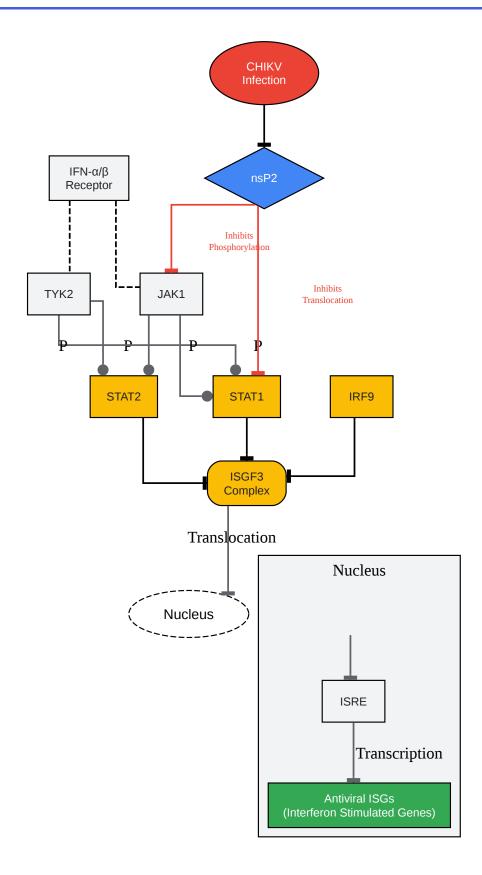
- Incubation: Incubate the plate at 37°C with 5% CO₂ for 3 to 5 days.
- Scoring:
 - Examine each well for the presence of CPE using an inverted microscope.
 - Score each well as positive (+) or negative (-) for CPE at each dilution.
- Calculation:
 - Calculate the TCID50/mL value using the Reed-Muench or Spearman-Kärber method.
 - The TCID₅₀ can be approximately converted to PFU using the Poisson distribution relationship: $1 \text{ TCID}_{50} \approx 0.69 \text{ PFU}.[12]$

Key Signaling Pathways in CHIKV Infection

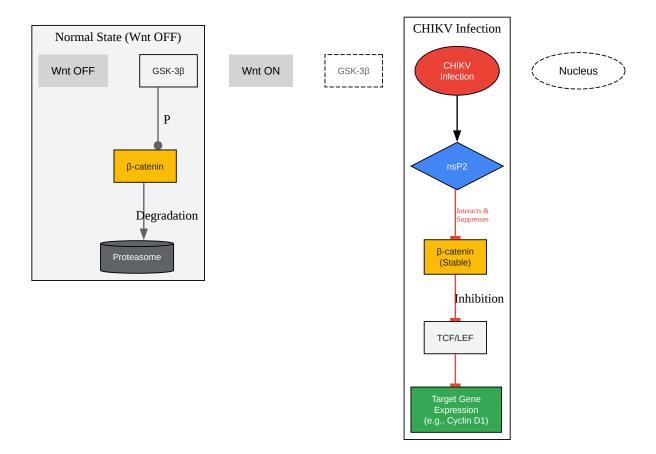
CHIKV manipulates host cell signaling pathways to facilitate its replication and evade the immune response. Understanding these pathways is crucial for developing antiviral strategies.

The JAK-STAT pathway is a critical component of the host's antiviral interferon (IFN) response. CHIKV has evolved mechanisms to counteract this pathway. The viral non-structural protein 2 (nsP2) plays a key role in interfering with JAK-STAT signaling, thereby hindering the host's antiviral state.[13]

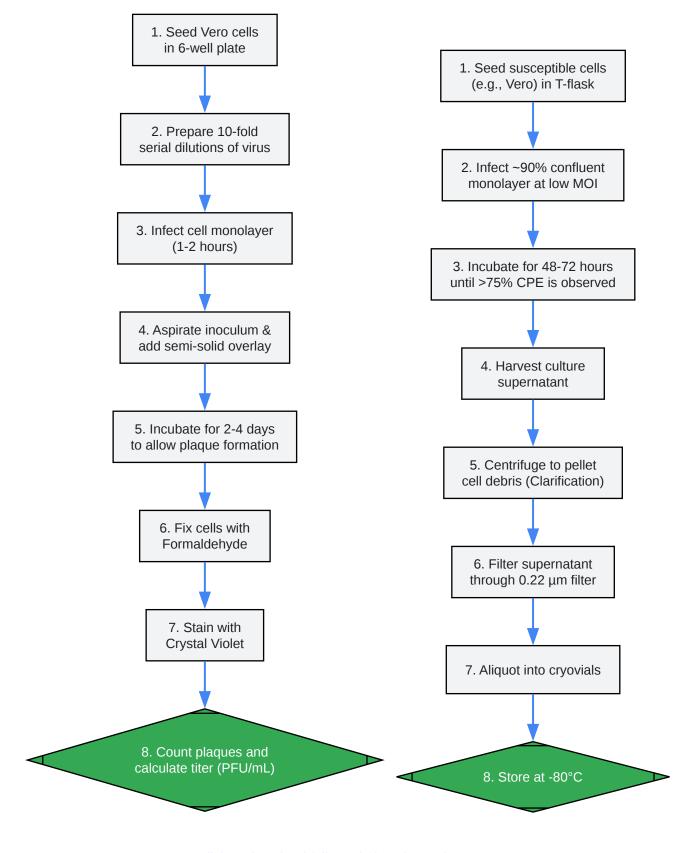












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